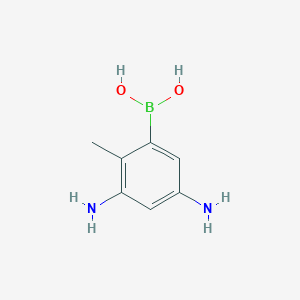

3,5-Diamino-2-methylphenylboronic acid

Descripción general

Descripción

Synthesis Analysis

Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

Boronic acids and their derivatives are known to undergo various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Diamino-2-methylphenylboronic acid” are not well documented .Aplicaciones Científicas De Investigación

Medicine: Drug Design and Delivery

3,5-Diamino-2-methylphenylboronic acid: is considered a potential compound for the design of new drugs and drug delivery systems . Its boronic acid moiety can form stable complexes with diols and carbohydrates, making it suitable for targeting specific biological receptors. This property is particularly useful in the development of boron neutron capture therapy (BNCT), where boron-containing compounds are used to destroy cancer cells selectively .

Environmental Science: Monitoring and Remediation

In environmental sciences, boronic acids, including derivatives like 3,5-Diamino-2-methylphenylboronic acid , are used to detect and quantify various substances due to their ability to form reversible covalent bonds with sugars and other diol-containing compounds. This feature is exploited in the development of sensors for monitoring pollutants and in the remediation processes where specific contaminants are targeted for removal from ecosystems .

Material Science: Building Blocks for Polymers

The compound serves as a building block in the synthesis of polymers and co-polymers. Its boronic acid group participates in polymerization reactions, leading to materials with unique properties such as responsiveness to stimuli (pH, temperature, etc.), which have applications in smart materials and coatings .

Analytical Chemistry: Chromatography and Sensing

In analytical chemistry, 3,5-Diamino-2-methylphenylboronic acid is utilized in chromatographic techniques for the separation of complex mixtures. It can also be incorporated into sensors for the detection of sugars, glycoproteins, and other analytes that possess cis-diol groups, providing a valuable tool for biochemical analysis .

Biochemistry: Protein Modification and Labeling

This compound plays a role in biochemistry for the modification and labeling of proteins. The boronic acid moiety can react with the cis-diols on the sugar moieties of glycoproteins, allowing for site-specific modification. This is useful in studying protein function and interactions, as well as in developing targeted therapeutics .

Industrial Applications: Catalysts and Synthesis

In industrial applications, 3,5-Diamino-2-methylphenylboronic acid is used as a catalyst or intermediate in the synthesis of various organic compounds. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Safety And Hazards

Propiedades

IUPAC Name |

(3,5-diamino-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZIDOFFEZCZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C)N)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diamino-2-methylphenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

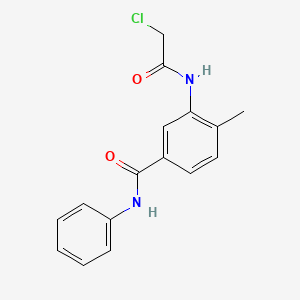

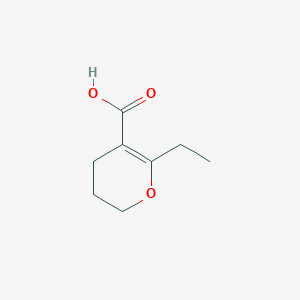

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid](/img/structure/B1432072.png)

![Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1432076.png)

![1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1432078.png)

![Methyl 2-[(4-acetylpiperazin-1-yl)methyl]benzoate](/img/structure/B1432079.png)

![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B1432084.png)